molecular formula C7H5ClN2O B1428426 7-Chlorobenzo[d]isoxazol-3-amine CAS No. 927413-64-7

7-Chlorobenzo[d]isoxazol-3-amine

Cat. No. B1428426
M. Wt: 168.58 g/mol
InChI Key: VIGBJYXDYNXBGK-UHFFFAOYSA-N
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Description

7-Chlorobenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 . This compound is used in research and is considered a heterocyclic building block .


Molecular Structure Analysis

The molecular structure of 7-Chlorobenzo[d]isoxazol-3-amine consists of 16 atoms: 5 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom . The InChI code for this compound is 1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) .


Physical And Chemical Properties Analysis

7-Chlorobenzo[d]isoxazol-3-amine is a solid at room temperature . It has a molecular weight of 168.58 . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

7-Chlorobenzo[d]isoxazol-3-amine and its derivatives play a significant role in the synthesis of various pharmaceutical compounds. For instance, Zhuo Chen et al. (2010) described the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, which showed anti-tobacco mosaic virus activity (Zhuo Chen et al., 2010). Similarly, S. Sugai et al. (1984) developed new versatile syntheses for 3-aminoisoxazole derivatives, which are significant in pharmaceutical research (S. Sugai et al., 1984).

Analytical Techniques in Pharmaceutical Analysis

7-Chlorobenzo[d]isoxazol-3-amine is also used in analytical techniques for pharmaceutical analysis. A. Elbashir et al. (2011) reviewed various spectrophotometric and spectrofluorimetric methods using 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) as a labeling reagent for the determination of pharmaceutical amines (A. Elbashir et al., 2011).

Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing various heterocyclic compounds. M. A. Bastrakov et al. (2009) developed a method for the selective amination of 3-R-4,6-dinitrobenzo[d]isoxazoles at position 7, which was used to synthesize tricyclic heteroaromatic systems (M. A. Bastrakov et al., 2009).

Chemical Reactivity Studies

Studies on the chemical reactivity of isoxazole derivatives, including those related to 7-Chlorobenzo[d]isoxazol-3-amine, have been conducted to understand their potential applications. For example, T. L. Lemke et al. (1982) explored the chemical reactivity of indenoisoxazoles, contributing to the understanding of isoxazole chemistry (T. L. Lemke et al., 1982).

Future Directions

The future directions in the research of 7-Chlorobenzo[d]isoxazol-3-amine and similar compounds seem to be focused on developing eco-friendly synthetic strategies . There is also a significant interest in exploring the diverse biological potential of isoxazole derivatives .

properties

IUPAC Name

7-chloro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGBJYXDYNXBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorobenzo[d]isoxazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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